molecular formula C17H14N4O5S2 B2669571 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1705983-97-6

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2669571
CAS No.: 1705983-97-6
M. Wt: 418.44
InChI Key: YOYOJHKAUIYUHJ-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic organic compound designed for research applications. Its structure integrates multiple pharmacologically relevant heterocyclic systems, including a 3-cyclopropyl-1,2,4-oxadiazole, a thiophene, and a 3-methyl-2-oxo-benzoxazole sulfonamide group. This unique architecture suggests potential as a key intermediate or a bioactive compound in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is known to act as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and binding affinity in target molecules. The incorporation of a sulfonamide group further expands its potential as a hydrogen bond donor and acceptor, making it a candidate for probing enzyme active sites, particularly carbonic anhydrases. Researchers can leverage this compound in the design and synthesis of novel small-molecule libraries, as a building block in heterocyclic chemistry, or as a lead compound in biochemical probing. Specific areas of investigation may include the development of enzyme inhibitors, receptor modulators, and molecular probes for studying signal transduction pathways. This product is provided for non-human research purposes only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S2/c1-21-12-8-10(4-5-13(12)25-17(21)22)28(23,24)20-11-6-7-27-14(11)16-18-15(19-26-16)9-2-3-9/h4-9,20H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYOJHKAUIYUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=C(SC=C3)C4=NC(=NO4)C5CC5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound features several notable structural components:

  • Cyclopropyl group : Enhances lipophilicity and may influence biological interactions.
  • Oxadiazole ring : Known for various biological activities including antimicrobial and anti-inflammatory properties.
  • Benzo[d]oxazole moiety : Often associated with biological activity against various pathogens.

Molecular Formula

The molecular formula of the compound is C17H18N4O4SC_{17}H_{18}N_4O_4S.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising activity against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

CompoundMIC (µg/mL)Pathogen
Compound A6.25K. pneumoniae
Compound B12.5P. aeruginosa
Compound C32F. oxysporum

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects, particularly through modulation of the NLRP3 inflammasome pathway. Similar compounds have been shown to inhibit interleukin production, which is critical in inflammatory responses .

The proposed mechanism of action involves:

  • Binding to Enzymes : The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with specific enzymes or receptors.
  • Inhibition of Inflammatory Pathways : By targeting the NLRP3 inflammasome, the compound may reduce the production of pro-inflammatory cytokines such as IL-1β.

Case Studies and Research Findings

  • In vitro Studies : A series of experiments demonstrated that derivatives of the compound exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
  • Structure-Activity Relationship (SAR) : Research on related compounds has established that modifications to the cyclopropyl and oxadiazole groups can enhance biological activity. For example, adding electronegative groups has been linked to improved antifungal efficacy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising antimicrobial properties. The unique structure of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide suggests potential effectiveness against resistant bacterial strains. For instance, similar oxadiazole derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 256 µg/mL depending on the specific compound and strain tested.

Anticancer Properties
The compound has also been studied for its anticancer potential. Similar oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inhibiting telomerase activity, which is crucial for cancer cell proliferation. A comparative analysis of IC50 values for related compounds indicates that they can effectively reduce cell viability at low concentrations, highlighting their potential as therapeutic agents in oncology.

Biological Studies

Enzyme Inhibition
The structural features of this compound facilitate interactions with various biological targets. The oxadiazole ring can act as a hydrogen bond acceptor, enhancing its binding affinity to enzymes and receptors. This property makes the compound useful for studying enzyme inhibition mechanisms and receptor binding dynamics in biological systems.

Material Science

Development of New Materials
The stability and reactivity of this compound make it a candidate for developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as coatings or sensors. The sulfonamide group contributes to solubility and stability, which are critical factors in material science.

Case Studies

  • Anticancer Activity Study : A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of telomerase activity in human cancer cell lines. The study concluded that structural modifications could enhance the anticancer efficacy of these compounds.
  • Antimicrobial Efficacy Assessment : Research evaluating the antimicrobial properties of related oxadiazole compounds showed effective inhibition against methicillin-resistant Staphylococcus aureus. This study highlighted the importance of the oxadiazole ring in enhancing antimicrobial activity through specific interactions with bacterial targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Compound Name & CAS Number Core Heterocycle Key Substituents Functional Groups Inferred Properties
Target Compound 1,2,4-Oxadiazole Cyclopropyl, thiophene, benzo[d]oxazole Sulfonamide, oxazole High rigidity, metabolic stability, lipophilic
790290-24-3: 2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide 1,2,4-Triazole Cyclopropyl, dichlorophenyl Acetamide, thioether Flexible backbone, moderate solubility
454680-33-2: 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide 1,2,4-Triazole Methyl, naphthalene Acetamide, thioether Increased aromaticity, potential π-π stacking
790284-97-8: N-[(2-methoxyphenyl)methyl]-2-(1,1,4-trioxo-2H-1λ⁶,2,3-benzothiadiazin-3-yl)acetamide Benzothiadiazine Methoxyphenyl, benzothiadiazine dioxide Acetamide, sulfone Polarizable, electron-deficient core

Key Observations:

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole core is more electron-deficient and metabolically stable than the 1,2,4-triazole in 790290-24-3, which may exhibit stronger hydrogen-bond donor capacity . Benzothiadiazine derivatives (e.g., 790284-97-8) incorporate sulfone groups, increasing polarity but reducing membrane permeability compared to the target compound’s benzo[d]oxazole sulfonamide .

Substituent Impact :

  • The cyclopropyl group in the target compound and 790290-24-3 enhances lipophilicity, but its placement on the oxadiazole (vs. triazole) may alter steric interactions with biological targets.
  • Thiophene vs. Thioether Linkers : The thiophene in the target compound offers conjugation benefits, whereas thioether linkages (e.g., 454680-33-2) may reduce oxidative stability .

Functional Group Contributions :

  • Sulfonamide vs. Acetamide : The benzo[d]oxazole sulfonamide in the target compound provides rigidity and acidic protons for salt formation, improving crystallinity and solubility compared to flexible acetamide-based analogs .
  • Oxazole vs. Benzothiadiazine : The oxazole’s lower molecular weight may enhance bioavailability relative to the benzothiadiazine’s bulkier structure .

Methodological Considerations for Comparative Analysis

While direct bioactivity data is unavailable, insights can be drawn from methodologies cited in the evidence:

  • LC/MS Profiling: As applied to marine actinomycetes (), this technique could elucidate the target compound’s metabolic stability and degradation pathways relative to analogs.
  • Crystallography : SHELX software () may resolve structural differences, such as bond angles in the oxadiazole vs. triazole cores, impacting target binding.
  • Bioactivity Prediction : Tools like Hit Dexter 2.0 () could assess the compound’s likelihood of promiscuous binding compared to triazole or acetamide-containing analogs.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise during multi-step synthesis?

The synthesis involves sequential cyclization and coupling reactions. A typical approach includes:

  • Step 1 : Formation of the 3-cyclopropyl-1,2,4-oxadiazole ring via condensation of cyclopropanecarboxylic acid hydrazide with a nitrile derivative under acidic conditions .
  • Step 2 : Thiophene functionalization using Suzuki-Miyaura coupling to introduce the oxadiazole moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O) .
  • Step 3 : Sulfonamide linkage formation via nucleophilic substitution between the benzo[d]oxazole intermediate and sulfonyl chloride derivatives. Challenges : Low yields in oxadiazole cyclization (40–50%) and regioselectivity issues during thiophene coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm; sulfonamide SO₂ at δ 3.3 ppm). Discrepancies in aromatic proton splitting may arise from rotational isomerism; variable-temperature NMR resolves this .
  • HRMS : Validates molecular weight (C₁₉H₁₇N₅O₅S₂; calc. 491.07, obs. 491.08).
  • IR : Confirms sulfonamide (1320–1350 cm⁻¹) and oxadiazole (1600 cm⁻¹) functional groups. Data Reconciliation : Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro screening :
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorometric assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • ADMET profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 monolayers) .

Advanced Research Questions

Q. How can synthetic yields be improved for the oxadiazole-thiophene coupling step?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃/XPhos) to enhance coupling efficiency .
  • Solvent screening : Test polar aprotic solvents (DMAc, NMP) to stabilize intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield (65% vs. 45%) .

Q. How should researchers address contradictory results in biological activity assays (e.g., high enzyme inhibition but low cytotoxicity)?

  • Mechanistic studies : Perform cellular uptake assays (LC-MS quantification) to determine if poor permeability limits efficacy .
  • Metabolite profiling : Identify inactive metabolites via HPLC-MS/MS.
  • Structural tweaks : Introduce prodrug moieties (e.g., acetylated sulfonamide) to enhance bioavailability .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of derivatives?

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site).
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict activity trends .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. What strategies mitigate oxidative degradation of the benzo[d]oxazole moiety during storage?

  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w.
  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis.
  • Degradation kinetics : Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking .

Methodological Notes

  • Synthetic References : Multi-step protocols from Pd-catalyzed coupling to sulfonamide formation .
  • Analytical Standards : Cross-validation of spectral data using RSC guidelines .
  • Biological Protocols : Follow OECD/ICH guidelines for reproducibility in pharmacological assays .

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